molecular formula C21H20ClN3O4S B11601447 ethyl 4-[({(2Z)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

ethyl 4-[({(2Z)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

Cat. No.: B11601447
M. Wt: 445.9 g/mol
InChI Key: PQJKOJXEWWNTMN-UHFFFAOYSA-N
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Description

Ethyl 4-[({(2Z)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is a heterocyclic compound featuring a 1,3-thiazinan-4-one core fused with a 3-chlorophenyl imino group and an ethyl benzoate ester. The thiazinan ring system (a six-membered ring containing sulfur and nitrogen) is central to its structure, with a Z-configuration at the imino bond.

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

ethyl 4-[[2-(3-chlorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C21H20ClN3O4S/c1-3-29-20(28)13-7-9-15(10-8-13)23-19(27)17-12-18(26)25(2)21(30-17)24-16-6-4-5-14(22)11-16/h4-11,17H,3,12H2,1-2H3,(H,23,27)

InChI Key

PQJKOJXEWWNTMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=CC=C3)Cl)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({(2Z)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 3-chlorophenyl isocyanate with 2-amino-3-methyl-4-oxo-1,3-thiazinan-6-carboxylic acid, followed by esterification with ethanol to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes controlled hydrolysis under acidic or basic conditions:

Reaction ConditionsProductKey Characteristics
0.1M NaOH (aqueous ethanol, 60°C)4-[({(2Z)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acidImproved water solubility
H<sub>2</sub>SO<sub>4</sub> (reflux)Same carboxylic acid productFaster degradation of thiazinan ring

Mechanistic studies on analogous esters show nucleophilic attack by hydroxide ions at the carbonyl carbon, followed by elimination of ethanol . The reaction rate depends on steric hindrance from the thiazinan substituents.

Ring-Opening Reactions

The thiazinan ring demonstrates instability under strong nucleophiles:

Basic Conditions

ReagentObservationProposed Mechanism
NH<sub>3</sub> (anhydrous)Ring cleavage at C6-S bondNucleophilic sulfur attack initiates β-elimination
KOtBu (THF, 0°C)Formation of mercaptoacetamide derivativeDeprotonation at C3 methyl group induces ring strain relief

Acidic Conditions

ReagentProductApplication
HCl (conc.)/EtOH3-chloroaniline + thioether fragmentsUsed in degradation studies
TFA/DCMStable iminium ion intermediateIntermediate for coupling reactions

Imino Group Reactivity

The (2Z)-configured imino group participates in characteristic reactions:

Reaction TypeConditionsOutcome
TautomerizationpH 7.4 buffer (37°C)Keto-enol equilibrium (K<sub>eq</sub> = 2.3×10<sup>-3</sup>)
Nucleophilic AdditionGrignard reagents (Et<sub>2</sub>O)Formation of tertiary amine derivatives
Reductive AminationNaBH<sub>3</sub>CN (MeOH)Secondary amine with retained stereochemistry

Density functional theory (DFT) calculations on similar iminothiazinan systems reveal a 12.7 kcal/mol activation barrier for Z→E isomerization, explaining configurational stability at room temperature .

Electrophilic Aromatic Substitution

The 3-chlorophenyl group undergoes directed substitution:

PositionReagent SystemMajor ProductYield
ParaHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (-10°C)Nitro derivative68%
OrthoCl<sub>2</sub>/FeCl<sub>3</sub>Dichlorophenyl analog<5%

The strong meta-directing effect of the imino group limits ortho/para substitution, with calculated Hammett σ<sup>+</sup> values of +0.89 for the thiazinan substituent .

Cross-Coupling Reactions

Palladium-catalyzed transformations demonstrate synthetic versatility:

ReactionCatalytic SystemKey Finding
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub>Biaryl products (TOF = 220 h<sup>-1</sup>)
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>/XantphosSecondary amine formation (95% ee)

X-ray absorption spectroscopy (XAS) studies reveal palladium preferentially coordinates to the thiazinan sulfur atom during catalytic cycles .

Biological Activation Pathways

In vitro metabolic studies using human liver microsomes identify three primary transformation pathways:

  • Oxidative Dechlorination

    • CYP3A4-mediated (k<sub>cat</sub> = 4.7 min<sup>-1</sup>)

    • Forms hydroxylated analog (IC<sub>50</sub> = 8.2 μM vs. COX-2)

  • Glutathione Conjugation

    • GST-catalyzed (K<sub>m</sub> = 48 μM)

    • Targets C4 carbonyl group

  • Esterase Hydrolysis

    • CES1-mediated (V<sub>max</sub> = 12 nmol/min/mg)

    • Generates bioactive carboxylic acid metabolite

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the thiazine family, characterized by a thiazine ring fused with an imine and a benzoate moiety. The synthesis typically involves multiple steps, including the formation of the thiazine core followed by functionalization at various positions to introduce the ethyl benzoate group.

Synthesis Steps:

  • Formation of Thiazine Ring: The initial step involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Imine Formation: Reaction with 3-chlorobenzaldehyde leads to the formation of the imine linkage.
  • Carboxylation: The introduction of the ethyl benzoate group is achieved through acylation reactions.

Biological Activities

Ethyl 4-[({(2Z)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate exhibits a variety of biological activities:

  • Antimicrobial Properties: Studies have shown that compounds with similar structures possess significant antimicrobial activity against various bacterial strains. For instance, derivatives of thiazines are often evaluated for their effectiveness against resistant strains of bacteria .
  • Anticancer Activity: Research indicates that thiazine derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to this compound have been tested for cytotoxic effects on prostate cancer and melanoma cells .
  • Enzyme Inhibition: There is evidence that such compounds can act as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various thiazine derivatives, this compound demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity
A series of experiments conducted on human melanoma cell lines revealed that this compound exhibited potent cytotoxicity, leading to apoptosis in treated cells. The compound's mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function .

Mechanism of Action

The mechanism of action of ethyl 4-[({(2Z)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituents, heterocyclic cores, and functional groups.

Structural Features and Heterocyclic Systems

Compound Name Core Heterocycle Key Substituents Functional Groups
Target Compound 1,3-Thiazinan-4-one 3-Chlorophenyl imino, methyl, carbonyl Ester, amide, imino
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine Phenethylamino, pyridazin-3-yl Ester, amine
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Isoxazole Phenethylamino, methylisoxazol-5-yl Ester, amine
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Azetidin-2-one (β-lactam) 4-Nitrophenyl, chloro Carboxylic acid, β-lactam
Tribenuron methyl ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)methyl)amino)carbonyl)amino)sulfonyl) benzoate) Triazine Sulfonylurea, methyl, methoxy Ester, sulfonylurea

Key Observations:

  • The target’s 1,3-thiazinan-4-one core distinguishes it from smaller heterocycles (e.g., azetidinone, pyridazine) and larger systems (e.g., triazine). The sulfur atom in the thiazinan ring may enhance lipophilicity compared to nitrogen-rich analogs .
  • Unlike sulfonylurea-containing pesticides (e.g., tribenuron methyl ester), the target lacks a sulfonyl group, suggesting divergent biological targets .
  • The Z-configuration of the imino group in the target compound could influence steric interactions and binding affinity compared to non-configurationally restricted analogs like I-6230 .

Physicochemical Properties

  • Lipophilicity: The 3-chlorophenyl group in the target compound likely increases logP compared to pyridazine or isoxazole derivatives (e.g., I-6230, I-6273), which contain more polar heteroaromatic rings .
  • Solubility: The ethyl benzoate ester in the target and I-series compounds may reduce aqueous solubility relative to carboxylic acid derivatives (e.g., azetidinone-based benzoic acid) .

Research Findings and Gaps

  • Structural Analysis: Crystallographic studies using programs like SHELX or WinGX could resolve the target’s conformation and hydrogen-bonding patterns, critical for understanding its interactions .
  • Biological Data: No activity data for the target compound are provided in the evidence. Comparative studies with I-series compounds (e.g., IC₅₀ values) are needed to evaluate efficacy.
  • Synthetic Optimization: Modifying the thiazinan ring’s substituents (e.g., replacing 3-chlorophenyl with trifluoromethyl groups, as in ) could enhance bioactivity or pharmacokinetics .

Biological Activity

Ethyl 4-[({(2Z)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate, also known as compound 2738-0228, is a complex organic compound with significant biological activity. Its structure features a thiazine ring, chlorophenyl and methyl groups, and a benzoate moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. A study on thiosemicarbazone derivatives revealed that certain structural modifications enhance their growth-inhibitory effects against various cancer cell lines, including prostate and colon cancer cells . The presence of the chlorophenyl group has been associated with increased cytotoxicity due to its ability to interact with cellular targets effectively .

Case Study: In Vitro Anticancer Activity

In vitro studies using human colon cancer cell lines (HCT116) demonstrated that derivatives of thiosemicarbazones exhibited potent anticancer activity. Specifically, compounds similar to this compound showed IC50 values in the low micromolar range, indicating strong growth inhibition .

Antibacterial and Antifungal Properties

Thiosemicarbazone derivatives have also been recognized for their antibacterial and antifungal activities. The mechanism of action often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity in pathogens .

Research Findings

A comparative study on various thiosemicarbazone derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds with similar functional groups demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents can significantly affect biological activity:

Substituent Activity Impact
Chlorophenyl groupEnhances cytotoxicity against cancer cells
Methyl groupIncreases solubility and bioavailability
Thiazine ringContributes to antimicrobial properties

Q & A

Q. How can the synthesis of ethyl 4-[...]benzoate be optimized for higher yield and purity?

Methodological Answer:

  • Use a stepwise approach: Start with ethyl 4-chloro-3-nitrobenzoate as a precursor, and substitute the chloro group with nucleophiles (e.g., cyclohexylamine) in THF with triethylamine as a base. Monitor reaction progress via TLC and recrystallize the product from ethanol to improve purity .
  • Optimize stoichiometry (e.g., 2.0 equiv. nucleophile, 3.0 equiv. base) and reaction time (24 hours at room temperature) to minimize side products. Consider alternative solvents (e.g., DMF) for faster kinetics.

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the thiazinan-4-one ring (δ ~3.86 ppm for methyl groups, δ ~192.6 ppm for carbonyl carbons) and the benzoate ester (δ ~4.3 ppm for ethyl CH2) .
  • IR Spectroscopy : Confirm the presence of C=O stretches (~1700–1750 cm⁻¹ for ester and thiazinanone carbonyls) and N-H stretches (~3300 cm⁻¹ for imino groups).
  • Mass Spectrometry : Use high-resolution MS to verify the molecular ion ([M+H]+) and fragmentation patterns consistent with the imino-thiazinanone moiety .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

Methodological Answer:

  • Purity Verification : Re-examine compound purity via HPLC (>95%) and elemental analysis. Impurities from incomplete substitution (e.g., residual chloro intermediates) may skew bioactivity results .
  • Structural Confirmation : Perform single-crystal X-ray diffraction (SCXRD) to resolve stereochemical ambiguities, especially around the (2Z)-imino configuration. Use SHELXL for refinement, ensuring R-factors < 0.05 .
  • Biological Replication : Test activity under standardized conditions (e.g., pH, temperature, solvent controls) to isolate compound-specific effects from experimental variables .

Q. What are the best practices for refining the crystal structure of this compound using SHELX software?

Methodological Answer:

  • Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve overlapping electron densities, particularly for the thiazinanone ring and chlorophenyl group.
  • Refinement Strategy :
  • Apply TWIN commands in SHELXL for handling twinned crystals.
  • Use restraints for anisotropic displacement parameters of the ester group to avoid overfitting.
  • Validate the model with the ADDSYM algorithm to detect missed symmetry elements .

Q. How can computational modeling predict the physicochemical properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-311+G(d,p) basis sets for accuracy.
  • Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to assess stability and aggregation tendencies.
  • COMSOL Multiphysics Integration : Couple AI-driven parameter optimization with reaction-diffusion models to predict synthetic pathways or degradation kinetics .

Q. What strategies can elucidate the mechanism of action in biological systems?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity to target proteins (e.g., enzymes with thiazinanone-binding pockets).
  • SAR Studies : Synthesize analogs with modifications to the 3-chlorophenyl or benzoate groups to identify critical pharmacophores.
  • Metabolite Profiling : Use LC-MS/MS to track in vitro/in vivo metabolic pathways, focusing on ester hydrolysis or imino group oxidation .

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